molecular formula C11H8Cl2N2OS B2459639 N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-23-1

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2459639
CAS No.: 912768-23-1
M. Wt: 287.16
InChI Key: GZDZCMJGXHRZEB-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with cyclopropanecarboxylic acid derivatives . The reaction conditions typically involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium thiolate.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a potential candidate for drug development.

    Medicine: Research has indicated its potential as an anti-tubercular agent, with studies showing significant inhibition of Mycobacterium tuberculosis.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties and are synthesized through similar coupling reactions.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against human tumor cell lines.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-6-3-4-7(13)9-8(6)14-11(17-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDZCMJGXHRZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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